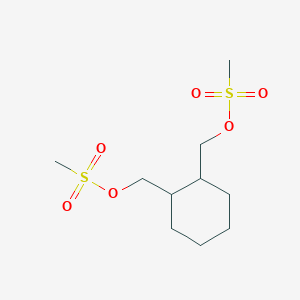
Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate, also known as CMDDMS, is a chemical compound used in a variety of scientific and industrial applications. It is a colorless, odorless, and non-toxic liquid that has a low boiling point and is soluble in water. CMDDMS has been used in the synthesis of a wide range of compounds, including pharmaceuticals, polymers, and other materials. It is also used as a laboratory reagent and as a solvent for various organic compounds.
Wissenschaftliche Forschungsanwendungen
Hematopoietic Engraftment and Bone Marrow Transplantation Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate analogues, such as busulfan and its derivatives, have been explored for their potential in depleting hematopoietic stem cells to promote donor-type chimerism in murine bone marrow transplant recipients. These compounds are compared for their toxicity to stem cell subsets and their efficacy in ensuring long-term donor bone marrow engraftment. Introduction of a cyclohexane ring in these drugs offers structural rigidity, influencing the spatial positioning of alkylating groups, which is critical for their biological activity. PL63, a cis-1,2-(2-hydroxyethyl) cyclohexane dimethanesulfonate, emerged as notably effective, underscoring the potential of cyclohexane ring incorporation in enhancing drug efficacy for bone marrow transplantation conditioning therapies (Westerhof et al., 2000).
Oxidation Pathways and Catalysis The cyclohexane ring structure, as seen in this compound derivatives, plays a significant role in oxidation reactions. Studies on the low-temperature oxidation of cyclohexane and its derivatives highlight the pathways leading to benzene formation, demonstrating the impact of cyclohexane's structural modifications on reaction outcomes. These findings are crucial for understanding the combustion processes and developing efficient catalytic systems for industrial applications (Lemaire et al., 2001).
Encapsulation in Zeolite-Y for Catalytic Oxidation The incorporation of this compound analogues into zeolite-Y frameworks has been investigated for the catalytic oxidation of organic substrates, such as styrene, cyclohexene, and cyclohexane. These studies reveal the potential of using cyclohexane-based ligands in enhancing the catalytic performance of metal complexes encapsulated within zeolites, offering a promising approach for the efficient oxidation of various hydrocarbons (Maurya et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclohexane-1,2-diyldimethanediyl dimethanesulfonate involves the reaction of cyclohexane-1,2-diol with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonate ester.", "Starting Materials": [ "Cyclohexane-1,2-diol", "Methanesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add cyclohexane-1,2-diol to a flask containing a base (e.g. triethylamine) and stir to dissolve.", "Add methanesulfonyl chloride dropwise to the flask while stirring vigorously.", "Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "After completion of the reaction, the product can be isolated by filtration or extraction with an appropriate solvent.", "The product can be purified by recrystallization or chromatography." ] } | |
CAS-Nummer |
66347-68-0 |
Molekularformel |
C10H20O6S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
[(1S,2R)-2-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |
InChI |
InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-5-3-4-6-10(9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3/t9-,10+ |
InChI-Schlüssel |
JIHKCHWEXXZTOU-AOOOYVTPSA-N |
Isomerische SMILES |
CS(=O)(=O)OC[C@H]1CCCC[C@H]1COS(=O)(=O)C |
SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C |
Kanonische SMILES |
CS(=O)(=O)OCC1CCCCC1COS(=O)(=O)C |
Andere CAS-Nummern |
66347-68-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



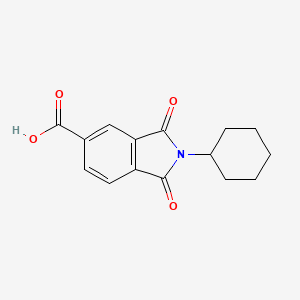



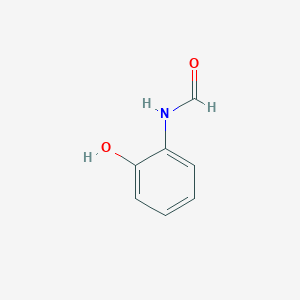

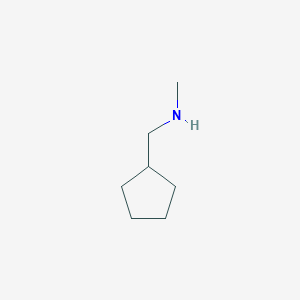
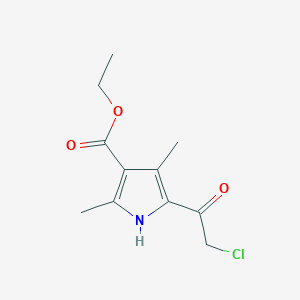
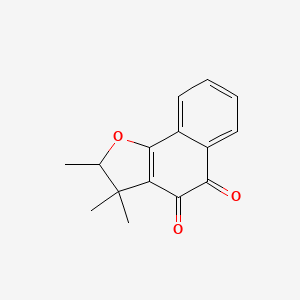

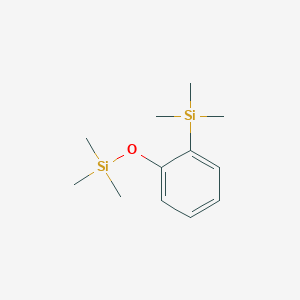
![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)

![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)